2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
Beschreibung
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a structurally complex acetamide derivative featuring a dihydrobenzofuran core linked via an ether-oxygen to an acetamide group, which is further connected to a 1,3,4-oxadiazole ring substituted with a 2,5-dimethylfuran moiety.
Eigenschaften
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-11-8-14(12(2)26-11)18-22-23-19(27-18)21-16(24)10-25-15-7-5-6-13-9-20(3,4)28-17(13)15/h5-8H,9-10H2,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOYCQJGPLFJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure features a benzofuran moiety linked to an oxadiazole ring, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamide |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(=N)C(=O)N |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. Specifically, the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression, has been highlighted as a key mechanism through which this compound may exert its effects. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of existing cancer therapies .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound acts as an IDO inhibitor, which can lead to increased levels of tryptophan and enhanced T-cell activity against tumors.
- Immune Modulation : By modulating immune responses, it may help in reactivating immune cells that are suppressed in tumor microenvironments .
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of benzofuran compounds showed promising results in inhibiting tumor cell proliferation in various cancer cell lines .
- Animal Models : In vivo studies using murine models indicated that treatment with IDO inhibitors led to significant tumor regression compared to control groups .
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamide, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(o-tolyl)acetamide | Moderate anti-inflammatory properties |
| 4-Aminoisobenzofuran-1,3-dione | Anticancer activity |
| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran | Enzyme inhibition |
Future Directions
Further research is necessary to explore:
- Structural Modifications : Investigating how alterations to the chemical structure can enhance biological activity or selectivity.
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : Detailed studies on the molecular pathways affected by this compound will provide insights into its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The oxadiazole and furan moieties are known for their antimicrobial properties . Research indicates that oxadiazoles can exhibit a broad spectrum of activity against bacteria, fungi, and parasites. The combination of these functional groups in this compound enhances its potential as an effective antimicrobial agent:
| Property | Description |
|---|---|
| Antibacterial | Effective against various Gram-positive and Gram-negative bacteria |
| Antifungal | Exhibits antifungal activity against common pathogens |
| Antiparasitic | Potential efficacy against parasitic infections |
Studies have shown that derivatives containing oxadiazole structures often demonstrate significant antibacterial effects due to their ability to disrupt microbial cell functions. Further investigations into this compound's specific mechanisms of action are ongoing to optimize its use in clinical settings.
Anticancer Potential
Recent studies have highlighted the potential of this compound in cancer therapy. The structure's complexity allows it to interact with multiple biological targets, which may inhibit cancer cell growth. For instance:
- Cell Line Studies : Preliminary tests on various cancer cell lines have shown promising results regarding cell viability reduction.
- Molecular Docking Studies : In silico analyses suggest that the compound may bind effectively to key proteins involved in cancer progression.
The following table summarizes the anticancer activities observed:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These findings indicate that further exploration of this compound could lead to the development of new anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Heterocyclic Diversity : The target compound uniquely combines dihydrobenzofuran, oxadiazole, and dimethylfuran moieties, distinguishing it from simpler coumarin-based acetohydrazides (e.g., 2k) or peptidomimetic derivatives (e.g., compounds) . This multi-heterocyclic architecture may enhance binding specificity in biological targets.
Synthetic Complexity : Unlike coumarin derivatives synthesized via straightforward condensation (e.g., 2k) , the target compound likely requires advanced steps such as oxadiazole ring formation (e.g., cyclization of hydrazides with carboxylic acids) and regioselective substitutions.
Steric and Electronic Effects: The dimethyl groups on both the dihydrobenzofuran and furan rings may improve metabolic stability compared to non-methylated analogs (e.g., ’s o-tolyl derivative) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The higher molecular weight and lipophilicity of the target compound suggest reduced aqueous solubility, which may necessitate formulation adjustments for in vivo applications.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction progress be monitored?
The compound is synthesized via multi-step reactions involving chloroacetylation of oxadiazole precursors. A typical method includes refluxing 2-amino-5-substituted-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, followed by TLC monitoring for reaction completion . Purification involves recrystallization (petroleum ether) or column chromatography. For analogs, DMF and potassium carbonate are used as reaction media for coupling steps, with water precipitation for isolation .
Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?
- NMR spectroscopy : To verify proton environments and confirm substitutions (e.g., dihydrobenzofuran and oxadiazole moieties) .
- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
- HPLC : To assess purity (>95%) and resolve co-eluting impurities .
- X-ray crystallography : For definitive conformational analysis (e.g., dihedral angles in dihydrobenzofuran systems) .
Q. How can researchers troubleshoot low yields during synthesis?
- Optimize stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) .
- Adjust solvent polarity (e.g., switch from triethylamine to DMF for better solubility of aromatic intermediates) .
- Extend reaction time or temperature (e.g., room temperature vs. reflux conditions) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in purity assessments between HPLC and NMR data?
- HPLC-MS coupling : Detect and identify low-abundance impurities that may not resolve in NMR .
- Differential scanning calorimetry (DSC) : Assess crystallinity and polymorphic forms affecting purity readings .
- Spiking experiments : Introduce known impurities into the sample to validate analytical thresholds .
Q. How can computational methods enhance understanding of the compound’s mechanism of action?
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .
- QSAR modeling : Correlate structural features (e.g., dimethylfuran substitution) with bioactivity data to guide analog design .
- DFT calculations : Predict electron distribution in the acetamide moiety to explain reactivity or stability .
Q. What experimental designs are suitable for evaluating metabolic stability in vitro?
- Liver microsome assays : Incubate the compound with NADPH-enriched microsomes and quantify parent compound degradation via LC-MS .
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms .
- Plasma stability studies : Monitor degradation in human plasma at 37°C over 24 hours .
Methodological Challenges and Solutions
Q. How can researchers mitigate side reactions during functionalization of the oxadiazole ring?
- Protecting groups : Temporarily block reactive sites (e.g., NH groups) using Boc or Fmoc chemistry .
- Low-temperature conditions : Reduce unwanted nucleophilic substitutions (e.g., –20°C in DMF) .
- Catalytic additives : Use Pd/C or CuI to accelerate coupling reactions and minimize byproducts .
Q. What approaches are effective for studying the compound’s stability under oxidative/reductive conditions?
- Forced degradation studies : Expose the compound to H₂O₂ (oxidation) or NaBH₄ (reduction) and track degradation pathways via LC-MS .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and analyze physicochemical changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
